molecular formula C15H22N2O3 B15103200 tert-Butyl 3-(phenylcarbamoyl)propylcarbamate

tert-Butyl 3-(phenylcarbamoyl)propylcarbamate

Cat. No.: B15103200
M. Wt: 278.35 g/mol
InChI Key: YRDMTKNQKCJOEN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(phenylcarbamoyl)propylcarbamate: is an organic compound with the molecular formula C18H21N3O3. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other chemicals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(phenylcarbamoyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(phenylcarbamoyl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(phenylcarbamoyl)propylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(phenylcarbamoyl)propylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is employed in the study of enzyme inhibitors and receptor ligands. It can be used to design and synthesize molecules that interact with specific biological targets, aiding in the development of new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(phenylcarbamoyl)propylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Comparison: tert-Butyl 3-(phenylcarbamoyl)propylcarbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-(4-anilino-4-oxobutyl)carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-11-7-10-13(18)17-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

YRDMTKNQKCJOEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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